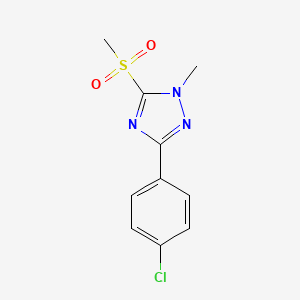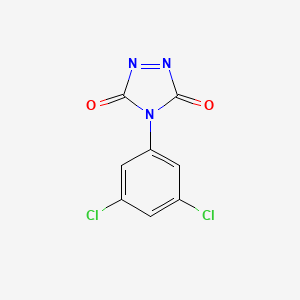![molecular formula C24H36ClN5O4S B12911909 Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate CAS No. 5900-14-1](/img/structure/B12911909.png)
Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyrimidine ring, and a piperazine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the carboxylate group with ethyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate: Shares structural similarities with other piperidine and piperazine derivatives.
Piperidine-3-carboxylate derivatives: Known for their diverse biological activities.
Pyrimidine derivatives: Widely studied for their therapeutic potential.
Uniqueness
The uniqueness of Ethyl 1-(2-((4-chloro-6-(3-methyl-4-(3-methylbutanoyl)piperazin-1-yl)pyrimidin-2-yl)thio)acetyl)piperidine-3-carboxylate lies in its complex structure, which combines multiple functional groups and rings, offering a wide range of chemical and biological properties .
Properties
CAS No. |
5900-14-1 |
|---|---|
Molecular Formula |
C24H36ClN5O4S |
Molecular Weight |
526.1 g/mol |
IUPAC Name |
ethyl 1-[2-[4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C24H36ClN5O4S/c1-5-34-23(33)18-7-6-8-29(14-18)22(32)15-35-24-26-19(25)12-20(27-24)28-9-10-30(17(4)13-28)21(31)11-16(2)3/h12,16-18H,5-11,13-15H2,1-4H3 |
InChI Key |
BXIQUZQXIOTGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CSC2=NC(=CC(=N2)Cl)N3CCN(C(C3)C)C(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)

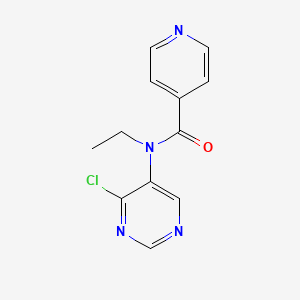
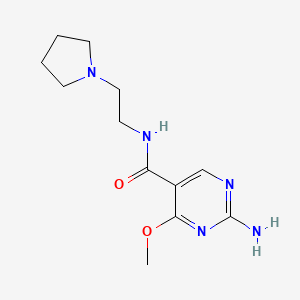
![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)
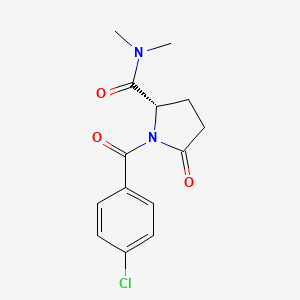
![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)
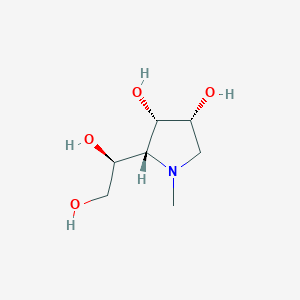
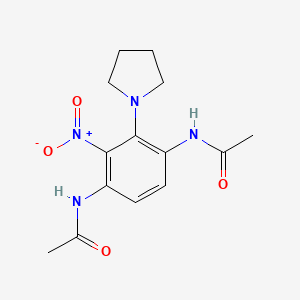
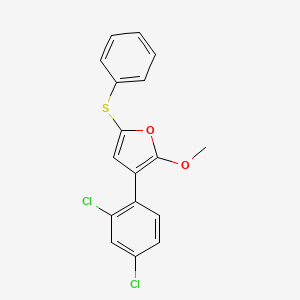
![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)
![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)
